molecular formula C16H17N3O3 B2928190 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid CAS No. 881558-83-4

1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid

Cat. No.: B2928190
CAS No.: 881558-83-4
M. Wt: 299.33
InChI Key: AAEOEIXPCXUAGK-UHFFFAOYSA-N
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Description

The compound 1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative with a complex substituent at the 1-position. Its structure includes:

  • A piperidine ring with a carboxylic acid group at position 4.
  • A 1-en-1-yl (ethylene) group substituted with cyano (-CN) and phenylcarbamoyl (-NHCOC₆H₅) groups at the 2-position.

This combination of functional groups confers unique physicochemical properties.

Properties

IUPAC Name

1-(3-anilino-2-cyano-3-oxoprop-1-enyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-10-13(15(20)18-14-4-2-1-3-5-14)11-19-8-6-12(7-9-19)16(21)22/h1-5,11-12H,6-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOEIXPCXUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related piperidine-4-carboxylic acid derivatives are compared based on molecular features, synthesis, and properties:

1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.23 g/mol
  • Key Substituents : 5-(Trifluoromethyl)-2-pyridyl at position 1.
  • Functional Groups : Pyridine ring, trifluoromethyl (-CF₃), carboxylic acid.
  • Synthesis: Not detailed in evidence, but pyridyl substituents are typically introduced via nucleophilic substitution or cross-coupling reactions.
  • Distinct Features: The CF₃ group enhances lipophilicity and metabolic stability compared to the target compound’s cyano-carbamoyl substituent .

1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid (Compound 3D)

  • Molecular Formula : C₁₄H₁₇N₂O₃ (estimated)
  • Molecular Weight : ~267.30 g/mol
  • Key Substituents: 2-Oxo-2-(phenylamino)ethyl at position 1.
  • Functional Groups : Ketone, amide, carboxylic acid.
  • Synthesis: Derived from 2-(4-cyanopiperidin-1-yl)-N-phenylacetamide (21) via hydrolysis with NaOH in methanol .

2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide (Compound 21)

  • Molecular Formula : C₁₄H₁₆N₃O
  • Molecular Weight : ~242.30 g/mol (estimated)
  • Key Substituents: 4-Cyanopiperidine linked to N-phenylacetamide.
  • Functional Groups: Cyano (-CN), amide, piperidine.
  • Synthesis: Reacting 2-chloro-N-phenylacetamide with 4-cyanopiperidine in acetonitrile .
  • Distinct Features: The 4-cyano group on piperidine contrasts with the target’s 1-position substituent, highlighting divergent synthetic pathways.

1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid

  • Molecular Formula : C₁₄H₁₃N₃O₃S
  • Molecular Weight : 303.34 g/mol
  • Key Substituents: 4-Cyano-2-(2-thienyl)oxazole at position 1.
  • Functional Groups: Oxazole, cyano, thiophene, carboxylic acid.
  • Synthesis : Likely involves cyclization reactions to form the oxazole core.

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

  • Molecular Formula: C₉H₁₅NO₄ (estimated)
  • Molecular Weight : ~201.22 g/mol
  • Key Substituents : Ethoxycarbonyl (-COOEt) at position 1.
  • Functional Groups : Ester, carboxylic acid.
  • Synthesis : Prepared via esterification or carbamate-forming reactions, as described in .
  • Distinct Features: The ethoxycarbonyl group is simpler and more hydrolytically labile than the target’s cyano-carbamoyl-ethylene substituent .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Highlights
Target Compound Not provided Not provided Cyano, carbamoyl, carboxylic acid Likely EDC/DMAP-mediated coupling
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 Pyridyl, CF₃, carboxylic acid Nucleophilic substitution
1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid C₁₄H₁₇N₂O₃ ~267.30 Ketone, amide, carboxylic acid Hydrolysis of compound 21
2-(4-Cyanopiperidin-1-yl)-N-phenylacetamide C₁₄H₁₆N₃O ~242.30 Cyano, amide SN2 reaction in MeCN
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid C₁₄H₁₃N₃O₃S 303.34 Oxazole, thiophene, cyano Cyclization reactions
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ ~201.22 Ester, carboxylic acid Esterification with Na₂CO₃/NaOH

Key Research Findings

Synthetic Strategies: The target compound’s cyano-carbamoyl-ethylene substituent likely requires multi-step synthesis involving condensation (e.g., Knoevenagel) and amide coupling (e.g., EDC/DMAP), as seen in compound 9’s synthesis .

Physicochemical Properties: The trifluoromethylpyridyl analog () exhibits higher lipophilicity (logP ~1.5) than the target compound due to the CF₃ group .

Biological Relevance: Piperidine-4-carboxylic acid derivatives are frequently explored as protease inhibitors or kinase modulators.

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